molecular formula C24H21N3O4S2 B2518312 ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1105252-10-5

ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2518312
CAS No.: 1105252-10-5
M. Wt: 479.57
InChI Key: DCTXLNSLSPYFIV-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a sulfur-containing acetamido linker and an ethyl benzoate ester group. The sulfanyl acetamido bridge enhances molecular flexibility and may influence binding affinity in biological systems, while the ethyl benzoate moiety could modulate solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-10-7-11-17(12-16)25-20(28)14-32-24-26-18-13-19(15-8-5-4-6-9-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTXLNSLSPYFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the thienopyrimidine intermediate with a suitable thiol reagent.

    Acylation reaction: The sulfanyl thienopyrimidine is then acylated with an acyl chloride or anhydride to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thieno[3,2-d]pyrimidine derivatives significantly inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Properties
    • Ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro assays have shown that this compound exhibits significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The researchers synthesized several derivatives and tested their efficacy against different cancer cell lines. The findings revealed that compounds with a sulfanyl group exhibited enhanced cytotoxicity compared to those without it.

Case Study 2: Antimicrobial Efficacy

In another study published in Pharmaceutical Biology, the antimicrobial activity of this compound was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had potent antibacterial properties, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in cells. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Benzooxazinone Derivatives (e.g., Compound 7a-c from )

Structural Similarities :

  • Core Heterocycle: Both compounds incorporate a pyrimidine ring. However, the target compound’s thienopyrimidine core replaces the benzooxazinone-pyrimidine fusion in 7a-c, introducing a sulfur atom that may alter electronic properties and binding interactions .
  • Substituents: The benzooxazinone derivatives feature amino and substituted phenyl groups, while the target compound includes a phenyl group at position 6 of the thienopyrimidine and an ethyl benzoate ester.
Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl from )

Structural Differences :

  • Core Heterocycle: Metsulfuron methyl contains a triazine ring, whereas the target compound uses a sulfur-rich thienopyrimidine. Triazines are electron-deficient, favoring herbicidal action via acetolactate synthase (ALS) inhibition, while thienopyrimidines may target eukaryotic enzymes .
  • Functional Groups : The sulfonylurea linker in herbicides contrasts with the sulfanyl acetamido group in the target compound. The former is critical for ALS binding, while the latter may enhance redox activity or metal chelation.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Functional Groups Synthesis Conditions Potential Applications Reference
Ethyl 3-[...]benzoate (Target) Thieno[3,2-d]pyrimidine Sulfanyl acetamido, ethyl benzoate Not specified Pharmaceuticals -
Benzooxazinone derivative (7a-c) Pyrimidine-benzooxazinone Amino, substituted phenyl Cs₂CO₃, DMF, RT CNS/anti-inflammatory
Metsulfuron methyl Triazine Sulfonylurea, methyl benzoate Alkaline conditions Herbicide

Research Findings and Implications

  • Thienopyrimidine vs. This could explain the focus on drug discovery for thienopyrimidines versus agrochemicals for triazines .
  • Sulfanyl Acetamido vs. Sulfonylurea : The sulfanyl group’s lower oxidation state compared to sulfonylurea may reduce herbicidal activity but improve metabolic stability in mammalian systems, aligning with pharmaceutical design principles.
  • Synthesis Flexibility : The use of cesium carbonate and DMF in related compounds (e.g., 7a-c) suggests that the target compound’s synthesis could be optimized for scalability, though characterization data (e.g., NMR, IR) are needed to confirm purity and stability .

Biological Activity

Ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thienopyrimidine structures often exhibit significant anticancer properties. For instance, derivatives of thienopyrimidines have shown efficacy against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells. In a study examining similar compounds, certain derivatives demonstrated potent cytotoxic activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For example, related compounds demonstrated higher antibacterial activity compared to standard antibiotics like chloramphenicol and fluconazole . This suggests potential applications in treating bacterial infections.

Antioxidant Properties

Antioxidant activity is another significant aspect of thienopyrimidine derivatives. These compounds have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity can be crucial in preventing various diseases linked to oxidative damage .

Research Findings and Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thienopyrimidine derivatives on MCF-7 and Bel-7402 cells. The results indicated that specific modifications to the thienopyrimidine structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be beneficial for drug development .
  • Antibacterial Screening : In another investigation, ethyl 3-[2-(sulfanyl)acetamido]benzoate derivatives were tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial potential .
  • Antioxidant Evaluation : A series of experiments assessed the antioxidant properties of thienopyrimidine derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives possessed high antioxidant activity, which may contribute to their overall biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?

  • Methodology : Multi-step synthesis involving:

Core Formation : Condensation of thiophene and pyrimidine derivatives under acidic/basic conditions to construct the thieno[3,2-d]pyrimidine core .

Sulfanylation : Reaction with thiol-containing reagents (e.g., NaSH) to introduce the sulfanyl group .

Acetamido Linkage : Coupling the sulfanylacetate intermediate with ethyl 3-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .

  • Key Considerations : Solvent choice (e.g., DMF for polar reactions), temperature control (reflux for activation), and purification via column chromatography .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Analytical Methods :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., thienopyrimidine protons at δ 6.8–7.5 ppm; benzoate ester carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+^+ = 493.6 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Screening Protocols :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to measure IC50_{50} values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s interaction with enzyme targets like kinases?

  • Computational Workflow :

Target Selection : Use protein databases (PDB) to identify enzymes with conserved active sites (e.g., EGFR kinase, PDB ID: 1M17) .

Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Gefitinib) and validate via MD simulations (e.g., GROMACS) .

  • Key Insights : Focus on hydrogen bonding with catalytic residues (e.g., Lys721 in EGFR) and π-π stacking with phenyl groups .

Q. What strategies resolve contradictions in SAR studies for analogs with varying substituents?

  • Experimental Design :

  • Functional Group Variation : Synthesize analogs with substituent modifications (e.g., methyl → methoxy on the phenyl ring) .
  • Data Correlation : Use regression analysis to correlate logP values with bioactivity (e.g., antimicrobial potency) .
    • Case Study : Ethyl ester derivatives (e.g., ethyl 4-acetamidobenzoate) show enhanced solubility but reduced enzyme affinity compared to methyl analogs .

Q. How does the compound’s redox behavior impact its stability under physiological conditions?

  • Experimental Approaches :

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., sulfanyl group oxidation at ~0.8 V vs. Ag/AgCl) .
  • Forced Degradation : Expose to H2_2O2_2 (1–5 mM) to simulate oxidative stress and monitor degradation via HPLC .
    • Implications : Sulfoxide/sulfone formation may reduce bioactivity, necessitating prodrug strategies .

Q. What advanced techniques characterize metabolic stability in hepatic models?

  • Methodology :

  • Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the benzoate ester) .
    • Optimization : Introduce electron-withdrawing groups (e.g., -NO2_2) to reduce esterase-mediated hydrolysis .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
  • Biological Studies : Combine in silico predictions with high-throughput screening to identify lead candidates efficiently .
  • Stability Testing : Preformulation studies (e.g., DSC/TGA) to assess thermal stability for long-term storage .

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